molecular formula C14H20N4O3 B2423789 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate CAS No. 866137-36-2

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate

Cat. No.: B2423789
CAS No.: 866137-36-2
M. Wt: 292.339
InChI Key: MPHRGRSRJCUKRG-UHFFFAOYSA-N
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Description

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate is a chemical compound belonging to the class of triazolopyrimidines

Properties

IUPAC Name

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-3-4-5-6-12(19)21-8-7-11-10(2)17-14-15-9-16-18(14)13(11)20/h9H,3-8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHRGRSRJCUKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCC1=C(N=C2N=CNN2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate typically involves the following steps:

  • Formation of the Triazolopyrimidine Core: The core structure can be synthesized through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester.

  • Methylation: The triazolopyrimidine core is then methylated at the 5-position using a methylating agent such as methyl iodide.

  • Esterification: The final step involves esterification of the ethyl group with hexanoic acid to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, focusing on cost-effectiveness and yield optimization. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether.

  • Substitution: Amines, alcohols, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Amides, esters.

Scientific Research Applications

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate has several scientific research applications:

  • Medicine: It can be used as a precursor for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammation.

  • Agriculture: The compound and its derivatives can serve as effective bactericides and fungicides, protecting crops from various pathogens.

  • Material Science: It can be utilized in the development of advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate exerts its effects involves:

  • Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, leading to its biological activity.

  • Pathways Involved: It may inhibit or activate certain biochemical pathways, resulting in therapeutic or protective effects.

Comparison with Similar Compounds

  • 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-thiophenecarboxylate

  • 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetanilide

Uniqueness: 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate is unique due to its specific ester group, which can influence its solubility, stability, and biological activity compared to other triazolopyrimidines.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Biological Activity

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula: C14H20N4O3
  • Molecular Weight: 292.33 g/mol
  • CAS Number: 866137-36-2

Biological Activity Overview

Research indicates that compounds containing the triazole and pyrimidine moieties exhibit a variety of biological activities including:

  • Anticancer activity
  • Antimicrobial properties
  • Anti-inflammatory effects

The specific compound has shown promising results in preliminary studies related to these areas.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxicity of several triazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain derivatives had IC50 values in the micromolar range, suggesting significant anticancer activity.

CompoundCell LineIC50 (μM)
Compound AMCF-727.3
Compound BHCT1166.2
2-(5-Methyl-7-oxo...)MCF-7TBD

Antimicrobial Properties

The antimicrobial activity of triazole compounds has been widely documented. Research indicates that these compounds can inhibit the growth of various bacteria and fungi.

Research Findings on Antimicrobial Activity

A comprehensive evaluation of triazole derivatives showed that they possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with triazole structures have been reported to exhibit anti-inflammatory properties through various pathways.

The anti-inflammatory effects are thought to be mediated by the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests a potential therapeutic application in inflammatory diseases.

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction efficiency be optimized?

Methodological Answer:
The compound can be synthesized via multi-step protocols involving cyclocondensation and esterification. Evidence from optimized synthetic routes suggests using catalysts like TMDP (tetramethylenediamine phosphazene) in ethanol-water (1:1 v/v) to enhance yields (86% reported in similar triazolopyrimidine derivatives). Key parameters include reflux conditions (3–6 hours), solvent polarity adjustments, and stoichiometric control of reactants like ethyl acetoacetate . Monitoring via TLC and silica gel chromatography ensures intermediate purity.

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:
Routine characterization requires 1H^1H-/13C^{13}C-NMR (400 MHz, DMSO-d6) to confirm proton environments and carbonyl/carboxylate groups. For example, δ 2.37–2.52 ppm (methyl groups) and δ 4.26 ppm (CH2) are diagnostic. Microanalysis (e.g., Perkin-Elmer 240-B) validates elemental composition, while melting point analysis (Büchi B-545) assesses purity .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:
Discrepancies in NMR or mass spectra may arise from tautomerism or solvent artifacts. Cross-validate using X-ray crystallography (as demonstrated for analogous compounds with space group P1P\overline{1}, lattice parameters a=8.234A˚a=8.234 \, Å) to resolve ambiguities . Density functional theory (DFT) simulations can model electronic environments to reconcile experimental vs. theoretical spectral peaks .

Advanced: How to design stability studies under varying environmental conditions?

Methodological Answer:
Assess hydrolytic stability via accelerated degradation tests in buffers (pH 1–13, 40–80°C). Monitor degradation products using HPLC-MS with ammonium acetate (pH 6.5) mobile phases . For photostability, expose samples to UV-Vis light (300–800 nm) and track changes via UV spectroscopy. Environmental fate studies should follow frameworks like INCHEMBIOL, evaluating abiotic/biotic transformations .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
Refer to SDS guidelines: use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation. First-aid measures include rinsing exposed skin with water and consulting a physician. Store at 2–8°C in inert atmospheres to prevent decomposition .

Advanced: How to investigate catalytic reactivity in heterocyclic systems?

Methodological Answer:
Design kinetic studies using variable catalyst loads (e.g., TMDP at 0.5–5 mol%) in polar aprotic solvents. Monitor reaction progress via in situ FTIR to identify rate-limiting steps. Compare turnover frequencies (TOF) with analogous triazolopyrimidines to establish structure-activity relationships .

Basic: What methods ensure purity assessment during synthesis?

Methodological Answer:
Combine TLC (SIL G/UV 254 plates) with column chromatography (silica gel, ethyl acetate/hexane gradients). Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm homogeneity with ≤0.5% impurity thresholds .

Advanced: How to integrate this compound into ecological risk assessment frameworks?

Methodological Answer:
Follow tiered testing per INCHEMBIOL: (1) Determine log KowK_{ow} and Henry’s law constants for bioaccumulation potential; (2) Use microcosm assays to assess toxicity in Daphnia magna (EC50) and soil microbiota (respiration inhibition); (3) Model regional exposure using GIS-based distribution patterns .

Advanced: What computational approaches predict biological interactions or reactivity?

Methodological Answer:
Perform molecular docking (AutoDock Vina) against target enzymes (e.g., cytochrome P450) using crystal structures (PDB ID: 1TQN). QSAR models can predict ADMET properties based on descriptors like polar surface area and H-bond donors .

Basic: How to optimize solvent systems for recrystallization?

Methodological Answer:
Screen solvents (DMF, ethanol, acetone) using solubility parameters (Hansen solubility sphere). For high-melting-point derivatives (225–227°C), use aqueous DMF (1:3 v/v) for slow cooling crystallization. Monitor crystal morphology via SEM to ensure monodispersity .

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